

Technical Support Center: c-Fms-IN-1

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Compound of Interest		
Compound Name:	c-Fms-IN-1	
Cat. No.:	B15580311	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor in vivo efficacy with **c-Fms-IN-1**, a potent inhibitor of the c-Fms (CSF1R) kinase.

Section 1: FAQs - Understanding c-Fms-IN-1 and its Target

Q1: What is c-Fms-IN-1 and what is its intended mechanism of action?

A1: **c-Fms-IN-1** is a potent small-molecule inhibitor of the c-Fms receptor tyrosine kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF1R).[1] It is designed to be an ATP-competitive inhibitor, binding to the kinase domain of the receptor and preventing the phosphorylation events that trigger downstream signaling. Its primary role is to block the signaling mediated by Macrophage Colony-Stimulating Factor (M-CSF) and Interleukin-34 (IL-34), which are the natural ligands for c-Fms.[2]

Table 1: In Vitro Profile of c-Fms-IN-1

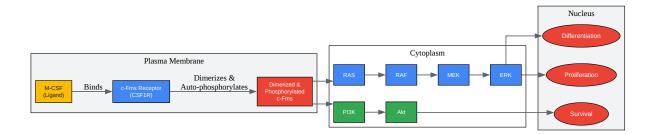


Parameter	Reported Value	Description
Target	c-Fms (CSF1R)	Receptor Tyrosine Kinase
IC50	0.8 nM	The half-maximal inhibitory concentration in a cell-free biochemical assay, indicating high intrinsic potency.[1]
Mechanism	ATP-Competitive	Competes with ATP for binding to the kinase active site.

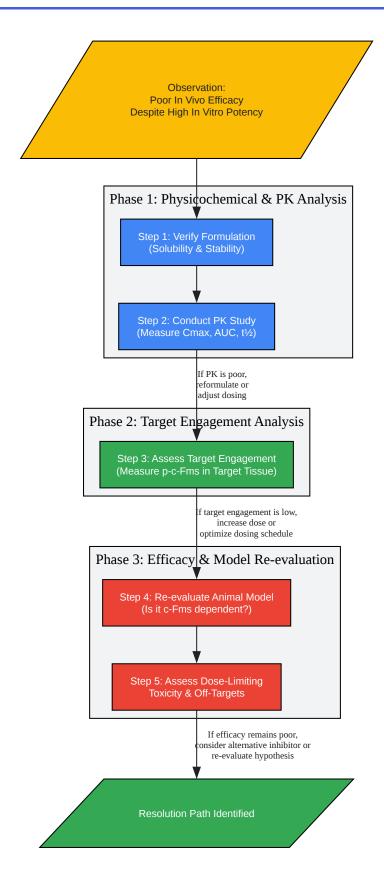
Q2: What is the primary signaling pathway regulated by c-Fms?

A2: The binding of ligands like M-CSF to c-Fms induces receptor dimerization and subsequent auto-phosphorylation of specific tyrosine residues within its cytoplasmic domain.[3][4] This activation initiates several downstream signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which are critical for regulating the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts.[5][6]









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